Herbicidal Activity of Derived Sulfonylureas: 4,6-Dimethyl vs. 4,6-Dimethoxy Substitution
In a study of vinylogous sulfonylurea AHAS inhibitors, the 4,6-dimethylpyrimidin-2-ylcarbamoyl derivative exhibited 'very little activity' in both enzyme inhibition and post-emergence herbicidal assays, whereas the analogous 4,6-dimethoxypyrimidin-2-ylcarbamoyl derivative delivered the 'best activity' of the series [1]. This marked divergence illustrates that the 4,6-dimethyl isocyanate is the appropriate intermediate when low herbicidal potency is desired (e.g., for selectivity or non-agrochemical applications).
4,6-dimethoxy: reported top-ranked activity in tested set
| Evidence Dimension | Herbicidal activity against mustard (post-emergence) and AHAS enzyme inhibition |
|---|---|
| Target Compound Data | 4,6-Dimethylpyrimidin-2-ylcarbamoyl sulfonylurea: qualitative rating 'very little activity' |
| Comparator Or Baseline | 4,6-Dimethoxypyrimidin-2-ylcarbamoyl sulfonylurea: qualitative rating 'best activity' |
| Quantified Difference | Qualitative rank-order difference; the dimethyl analog was essentially inactive while the dimethoxy analog was the most active compound in the series. |
| Conditions | In vitro acetohydroxyacid synthase (AHAS) assay and post-emergence whole-plant assay on mustard; compounds synthesized via reaction of the corresponding isocyanate with sulfonamide precursors. |
Why This Matters
This demonstrates that procurement of the dimethyl isocyanate is essential for programs targeting non-herbicidal sulfonylurea analogs or for investigating the role of lipophilic substituents in target binding.
- [1] McFadden, H. G., Huppatz, J. L., & Kennard, C. H. L. (1993). Vinylogous Sulfonylureas: A New Class of Acetohydroxyacid Synthase Inhibitors Incorporating a Large Bridging Moiety. Zeitschrift für Naturforschung C, 48(3), 356–363. View Source
